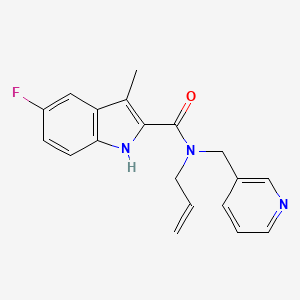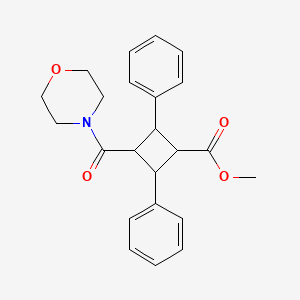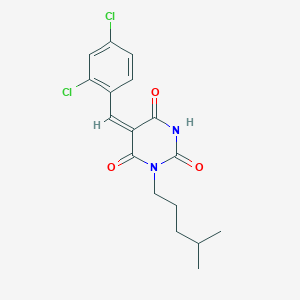
N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as AF64394, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been investigated for its potential therapeutic applications in various areas of scientific research. One of the main applications of N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is in the field of neuroscience, where it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been studied for its potential anti-inflammatory and anti-tumor effects, as well as its ability to modulate ion channels.
Mecanismo De Acción
N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide exerts its effects through the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a critical role in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can modulate the activity of various downstream signaling pathways, leading to its observed therapeutic effects.
Biochemical and Physiological Effects
N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. These include the modulation of cell signaling pathways, the inhibition of inflammatory cytokine production, and the promotion of neuronal survival and differentiation. N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments, including its well-characterized synthesis method, favorable pharmacokinetic profile, and established mechanism of action. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. Additionally, further investigation of N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide's potential therapeutic applications in neurodegenerative diseases and other areas of medicine is warranted. Finally, the development of new methods for the synthesis and handling of N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide may enable its use in a wider range of scientific research applications.
Métodos De Síntesis
The synthesis of N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-fluoro-3-methylindole-2-carboxylic acid with pyridine-3-methanol to form the corresponding ester. This ester is then reacted with allylamine to produce the final compound, N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. The synthesis method of N-allyl-5-fluoro-3-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied and optimized, allowing for the production of the compound in large quantities for scientific research purposes.
Propiedades
IUPAC Name |
5-fluoro-3-methyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-3-9-23(12-14-5-4-8-21-11-14)19(24)18-13(2)16-10-15(20)6-7-17(16)22-18/h3-8,10-11,22H,1,9,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOXRCBFTFNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C(=O)N(CC=C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
![7-(3,4-dichlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5309868.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)

![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5309886.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5309900.png)